2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
2-[6-Chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a quinoline-based acetamide derivative characterized by a 6-chloro-substituted quinoline core, a 4-fluorobenzoyl group at position 3, and an N-(4-fluorophenyl)acetamide side chain. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, its activity and physicochemical properties are highly dependent on substituent variations, necessitating a comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N2O3/c25-15-3-10-21-19(11-15)24(32)20(23(31)14-1-4-16(26)5-2-14)12-29(21)13-22(30)28-18-8-6-17(27)7-9-18/h1-12H,13H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXNMVLUXKYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro and Fluorobenzoyl Groups: The chloro and fluorobenzoyl groups can be introduced through electrophilic aromatic substitution reactions. This step often requires the use of reagents such as chlorinating agents (e.g., thionyl chloride) and fluorobenzoyl chloride.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of hydroquinoline derivatives.
Scientific Research Applications
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with five structurally related quinoline-acetamide derivatives, focusing on substituent effects and theoretical implications for activity (Table 1).
Table 1: Structural and Functional Comparison of Quinoline-Acetamide Derivatives
Key Findings and Implications
Substituent Effects at Quinoline Position 3 The 4-fluorobenzoyl group in the target compound provides moderate electron-withdrawing character and steric accessibility compared to bulkier groups like 4-ethylbenzoyl () or electron-deficient tosyl (). This may enhance binding to hydrophobic pockets in biological targets while maintaining metabolic stability .
Substituent Effects at Quinoline Position 6 The chloro group in the target compound (C6) is more electronegative than the methoxy () or fluoro () groups. Chloro may improve oxidative stability but could hinder solubility compared to polar methoxy .
In contrast, N-(3,4-difluorophenyl) () increases polarity but may introduce steric clashes, while N-(4-methoxyphenyl) () enhances solubility via its electron-donating methoxy group .
Core Structure Comparisons highlights N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, which replaces the quinoline core with naphthalene. The naphthalene system’s planar structure may favor π-π stacking interactions but reduce conformational flexibility compared to quinoline derivatives.
Theoretical Activity Predictions
- Antimicrobial Potential: The target compound’s fluorobenzoyl and chloro-quinoline motifs resemble features of fluoroquinolone antibiotics, suggesting possible DNA gyrase inhibition. However, the tosyl group in may confer broader-spectrum activity due to enhanced sulfonamide-like interactions .
- Metabolic Stability : The methoxy group in and could improve solubility and reduce CYP450-mediated metabolism, whereas the target compound’s chloro and fluoro substituents may prolong half-life via resistance to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
